molecular formula C10H18NO5PS B3892859 ethyl {2-furyl[methyl(methylsulfonyl)amino]methyl}methylphosphinate

ethyl {2-furyl[methyl(methylsulfonyl)amino]methyl}methylphosphinate

Cat. No. B3892859
M. Wt: 295.29 g/mol
InChI Key: OCVFMOSQGQYQJQ-UHFFFAOYSA-N
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Description

The compound is an organophosphinate where an ethyl group and a complex organic group are bonded to a phosphorus atom . The complex organic group contains a furan ring, which is a heterocyclic compound with a 5-membered aromatic ring with four carbon atoms and one oxygen .


Synthesis Analysis

While the exact synthesis pathway for this compound is not available, similar compounds are often synthesized through nucleophilic substitution or addition reactions involving the appropriate precursors .


Molecular Structure Analysis

The molecule contains a phosphinate group, a furan ring, and a sulfonyl group. These functional groups can significantly influence the molecule’s shape, reactivity, and properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the phosphinate, sulfonyl, and furan groups. For instance, the furan ring can undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, compounds containing sulfonyl groups often have strong dipole moments and can participate in hydrogen bonding .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, some furan derivatives have shown promising activity as orally active glucagon receptor antagonists .

Future Directions

The potential applications of this compound could be vast, given the broad utility of organophosphinates, furans, and sulfonyl-containing compounds in various fields, including medicinal chemistry, materials science, and synthetic chemistry .

properties

IUPAC Name

N-[[ethoxy(methyl)phosphoryl]-(furan-2-yl)methyl]-N-methylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18NO5PS/c1-5-16-17(3,12)10(9-7-6-8-15-9)11(2)18(4,13)14/h6-8,10H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVFMOSQGQYQJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C)C(C1=CC=CO1)N(C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18NO5PS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl {2-furyl[methyl(methylsulfonyl)amino]methyl}methylphosphinate
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ethyl {2-furyl[methyl(methylsulfonyl)amino]methyl}methylphosphinate
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ethyl {2-furyl[methyl(methylsulfonyl)amino]methyl}methylphosphinate
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ethyl {2-furyl[methyl(methylsulfonyl)amino]methyl}methylphosphinate
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ethyl {2-furyl[methyl(methylsulfonyl)amino]methyl}methylphosphinate
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ethyl {2-furyl[methyl(methylsulfonyl)amino]methyl}methylphosphinate

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